molecular formula C17H23F3N2O3 B7073826 N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide

Cat. No.: B7073826
M. Wt: 360.4 g/mol
InChI Key: IDWFKBCEBGZQJO-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoromethoxy and fluorophenyl groups, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-17(24-2)7-4-9-22(10-8-17)16(23)21-11-12-13(18)5-3-6-14(12)25-15(19)20/h3,5-6,15H,4,7-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWFKBCEBGZQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NCC2=C(C=CC=C2F)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the core structure of the compound . The reaction conditions often require precise control of temperature, pressure, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-4-methoxy-4-methylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

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